3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine

CAS No.: 35115-35-6

Cat. No.: VC2388099

Molecular Formula: C7H6N4S

Molecular Weight: 178.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35115-35-6 |

|---|---|

| Molecular Formula | C7H6N4S |

| Molecular Weight | 178.22 g/mol |

| IUPAC Name | 3-pyridin-4-yl-1,2,4-thiadiazol-5-amine |

| Standard InChI | InChI=1S/C7H6N4S/c8-7-10-6(11-12-7)5-1-3-9-4-2-5/h1-4H,(H2,8,10,11) |

| Standard InChI Key | KRBQJJDPWOTAQA-UHFFFAOYSA-N |

| SMILES | C1=CN=CC=C1C2=NSC(=N2)N |

| Canonical SMILES | C1=CN=CC=C1C2=NSC(=N2)N |

Introduction

Chemical Structure and Fundamental Properties

Structural Characteristics

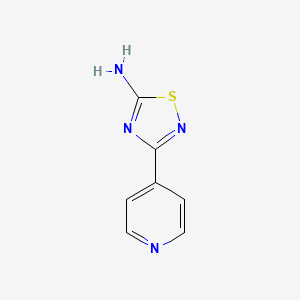

3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine features a 1,2,4-thiadiazole core with an amino group at the 5-position and a pyridine ring attached at the 3-position through the 4-position of the pyridine. This structure differs from the extensively studied di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, where pyridine groups are attached at both the 3-position of the thiadiazole ring and to the amino group at the 5-position, with the pyridines connected through their 2-positions .

The 1,2,4-thiadiazole heterocycle is a five-membered ring containing three heteroatoms: one sulfur and two nitrogen atoms. This core structure contributes significantly to the compound's chemical behavior and potential biological activities. The presence of nitrogen atoms in both the thiadiazole ring and the pyridine substituent confers hydrogen bond acceptor capabilities, while the amino group at the 5-position can serve as a hydrogen bond donor.

Synthetic Methodologies

General Synthesis Routes for 1,2,4-Thiadiazole Scaffolds

The synthesis of 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine likely follows pathways similar to those established for related thiadiazole derivatives. Based on synthetic routes described for analogous compounds, a convergent synthesis approach can be employed. The 1,2,4-thiadiazole core is typically formed through cyclocondensation reactions involving appropriate precursors.

One common synthetic route involves the reaction of an isothiocyanate with an amidine to form a carbamothioate intermediate, which subsequently undergoes cyclization to form the thiadiazole ring . For 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine, this would likely involve a 4-pyridyl-containing amidine and an appropriate isothiocyanate.

Detailed Synthetic Pathway

Drawing from the synthesis of related compounds, a potential synthetic route for 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine might proceed as follows:

-

Preparation of 4-pyridinecarbonitrile or its commercially available form as a starting material

-

Conversion of the nitrile to an amidine via a Pinner reaction

-

Reaction of the amidine with an isothiocyanate to form a carbamothioate intermediate

-

Cyclization of the carbamothioate to form the 1,2,4-thiadiazole ring

The detailed synthetic procedure for a related compound (3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine) provides valuable insights. In this synthesis, an isopropoxypicolinonitrile is first converted to an imidamide, which is then reacted with an isothiocyanate to form a carbamothioyl intermediate. This intermediate undergoes cyclization in the presence of diisopropyl azodiformate (DIAD) to yield the final thiadiazole product .

| Compound | Species | Route | Dose (mg/kg) | Cmax (μM) | Tmax (h) | AUC (0-inf) (μM·h) | Brain/plasma ratio |

|---|---|---|---|---|---|---|---|

| 10 | Mouse | PO | 30 | 8.26 ± 2.6 | 1.0 ± 0.6 | 26.0 ± 9.0 | 1.4 |

| 31 | Mouse | PO | 30 | 5.18 | 0.5 | 4.66 ± 0.54 | 1.10 (2 h) |

| 47 | Mouse | PO | 30 | 13.9 | 0.50 | 121 | - |

Metabolism and Elimination

The metabolic stability of thiadiazole compounds varies with substitution patterns. For 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine, the absence of additional substituents may result in different metabolic profiles compared to more complex derivatives. Studies on related compounds suggest that incorporation of certain substituents, such as trifluoromethyl groups, can enhance metabolic stability .

Research on similar compounds has shown that there is no direct correlation between measured logD7.4 values and metabolic stability, although increased lipophilicity generally results in decreased aqueous solubility . This lack of correlation suggests that other structural features may play more significant roles in determining metabolic fate.

Comparative Analysis with Related Thiadiazole Compounds

Structural Variations and Their Effects

Studies on related compounds have demonstrated that isomeric variations in the thiadiazole core can significantly affect activity and pharmacokinetic properties. For example, when comparing 1,2,3-, 1,2,4-, and 1,3,4-thiadiazole isomers, the 1,2,4-isomer showed superior activity in reducing O. gutturosa adult worm motility, while the 1,3,4-isomer was less potent .

Solubility and Bioavailability Considerations

Substitution patterns on both the thiadiazole core and the pyridine rings have been shown to impact aqueous solubility. For example, replacement of a pyridine ring with a pyrazine in related compounds resulted in approximately 8-fold increase in solubility . Similarly, replacing a pyridyl group with a pyrimidine led to a 4-fold improvement in solubility.

For 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine, the absence of additional substituents may result in different solubility characteristics compared to more heavily substituted analogues. The presence of the amino group at the 5-position likely contributes to increased aqueous solubility through hydrogen bonding interactions with water molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume